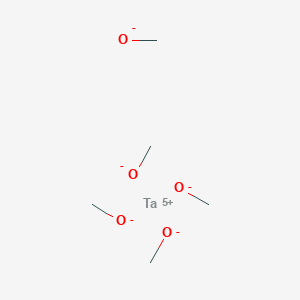
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
Vue d'ensemble
Description
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as 6-Chloro-1-methyl-3,4-dihydroquinoxaline, is a heterocyclic compound of the quinoxaline family. It is a colourless, crystalline solid with a molecular formula of C8H7ClN2O and a molecular weight of 178.60 g/mol. 6-Chloro-1-methyl-3,4-dihydroquinoxaline is a versatile organic compound that has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Anti-Cancer Potential
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, as part of the quinoxaline derivatives, has been researched for its potential applications in various fields, including pharmaceuticals. For example, a study focused on the synthesis of an isoxazolquinoxaline derivative, exploring its structure and predicting its anti-cancer activity through docking studies against human proteins. This research highlights the compound's potential in drug development for cancer treatment (Abad et al., 2021).
Corrosion Inhibition
The compound has also been evaluated for its efficiency as a corrosion inhibitor for steel in acidic environments. Its inhibitory properties were investigated through various techniques, demonstrating significant protection against corrosion, which suggests its utility in industrial applications to prolong the lifespan of metal structures (Forsal et al., 2010).
Enantioselective Hydrogenation
Research into the enantioselective hydrogenation of 2-methylquinoxaline to its tetrahydro derivative has been conducted, showcasing the use of iridium catalysis. This process is critical for producing specific enantiomers of pharmaceutical compounds, indicating the importance of quinoxaline derivatives in synthetic organic chemistry and drug synthesis (Bianchini et al., 1998).
Antimicrobial Activity
Another area of research involves synthesizing new quinoxaline derivatives to explore their antimicrobial properties. This work aims to optimize these compounds for enhanced antimicrobial activity, providing insights into their potential use in developing new antibiotics or antiseptic agents (Singh et al., 2010).
Propriétés
IUPAC Name |
6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDAWOBCMZDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513285 | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
80484-00-0 | |
| Record name | 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80484-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)


![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)





